(4-Bromo-3-chlorophenyl)hydrazine hydrochloride
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Overview
Description
(4-Bromo-3-chlorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7BrCl2N2. It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Hydrazine derivatives, such as (4-Bromo-3-chlorophenyl)hydrazine hydrochloride, can react with aldehydes and ketones to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates . The nitrogen in the hydrazine acts as a nucleophile, attacking the partially positive carbon in the carbonyl group .
Biochemical Pathways
The formation of oximes and hydrazones can potentially affect various biochemical pathways, depending on the specific targets of the compound .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a Log Po/w value of 3.46 (XLOGP3), indicating moderate lipophilicity .
Result of Action
The formation of oximes and hydrazones can potentially lead to various molecular and cellular effects, depending on the specific targets of the compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . Other factors, such as pH and the presence of other substances, could also potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of (4-Bromo-3-chlorophenyl)hydrazine hydrochloride involves several steps. One common method includes the reaction of 4-bromo-3-chloronitrobenzene with hydrazine hydrate under controlled conditions. The reaction typically occurs in the presence of a solvent such as ethanol and requires heating to facilitate the reaction. The resulting product is then purified through recrystallization to obtain the final compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as distillation or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
(4-Bromo-3-chlorophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Bromo-3-chlorophenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
(4-Bromo-3-chlorophenyl)hydrazine hydrochloride can be compared with other similar compounds such as:
- 4-Bromophenylhydrazine hydrochloride
- 3-Chlorophenylhydrazine hydrochloride
- 4-Bromo-2-chlorophenylhydrazine hydrochloride
These compounds share similar structural features but differ in their specific substituents and positions on the phenyl ring. The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents, which can influence its reactivity and applications .
Properties
IUPAC Name |
(4-bromo-3-chlorophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGPVBYXYLWEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177361-07-7 |
Source
|
Record name | (4-bromo-3-chlorophenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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